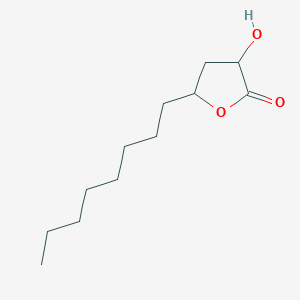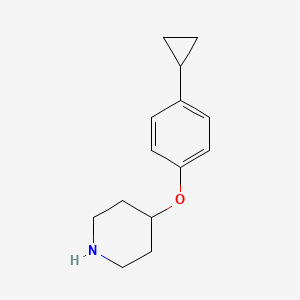
Phosphonic acid, 1-propenyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, 1-propenyl-, diethyl ester is an organophosphorus compound with the molecular formula C7H15O3P. This compound is characterized by the presence of a phosphoryl group attached to a propene backbone, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphonic acid, 1-propenyl-, diethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with propargyl alcohol under basic conditions. The reaction typically proceeds via a Michael addition mechanism, followed by a dehydration step to yield the desired product .
Industrial Production Methods: In industrial settings, the production of 1-diethoxyphosphorylprop-1-ene often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphonic acid, 1-propenyl-, diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, 1-propenyl-, diethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive molecules.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-diethoxyphosphorylprop-1-ene involves its ability to participate in various chemical reactions due to the presence of the reactive phosphoryl group. This group can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Diethyl phosphite: Similar in structure but lacks the propene backbone.
Triethyl phosphate: Contains three ethoxy groups attached to phosphorus.
Dimethyl methylphosphonate: Similar phosphorus-containing compound with different alkyl groups.
Uniqueness: Phosphonic acid, 1-propenyl-, diethyl ester is unique due to its combination of a propene backbone with a phosphoryl group, providing distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C7H15O3P |
|---|---|
Molekulargewicht |
178.17 g/mol |
IUPAC-Name |
1-diethoxyphosphorylprop-1-ene |
InChI |
InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4,7H,5-6H2,1-3H3 |
InChI-Schlüssel |
VBHYLCOEVPIQKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C=CC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 4-amino-5-(4-amino-3-fluorophenyl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B8430006.png)
![3-[(3-Fluorobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8430014.png)

![2-(2-dimethylaminoethyl)-3H-imidazo [4,5-b] pyridine](/img/structure/B8430026.png)


